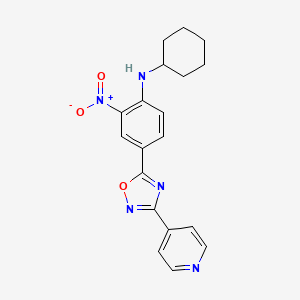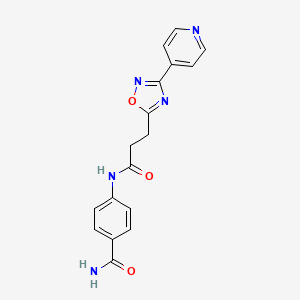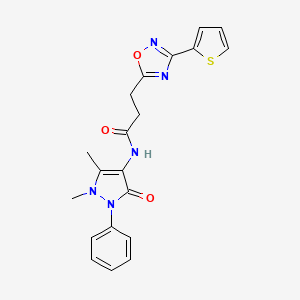
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of CYCLOPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, CYCLOPS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, CYCLOPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In infectious disease research, CYCLOPS has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
CYCLOPS has been shown to possess a wide range of biochemical and physiological effects. In cancer research, CYCLOPS has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, CYCLOPS has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In infectious disease research, CYCLOPS has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One advantage of using CYCLOPS in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one limitation of using CYCLOPS is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are many potential future directions for research on CYCLOPS. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent in other fields of research, such as neurology and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of CYCLOPS and to identify potential drug targets for its use in the treatment of various diseases.
合成法
The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by nitration of the amide using nitric acid and sulfuric acid to yield the nitro compound. Finally, the nitro compound is reduced to the corresponding aniline using a reducing agent such as sodium dithionite. The overall yield of CYCLOPS is approximately 20%.
科学的研究の応用
CYCLOPS has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, CYCLOPS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, CYCLOPS has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, CYCLOPS has been shown to possess antibacterial and antifungal properties.
特性
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-14(6-7-16(17)21-15-4-2-1-3-5-15)19-22-18(23-27-19)13-8-10-20-11-9-13/h6-12,15,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRRMVZKXTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)











![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)

